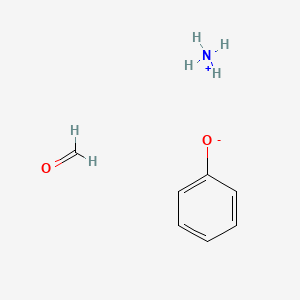
1-(3-Cyanopropyl)-1,1,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile is an organosilicon compound characterized by the presence of a disiloxane group attached to a butanenitrile moiety. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile typically involves the reaction of 4-chlorobutanenitrile with 1,1,3,3-tetramethyldisiloxane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile undergoes various types of chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrosilylation: Typically involves platinum or rhodium catalysts.
Reduction: Commonly uses palladium or nickel catalysts.
Substitution: Often employs bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Reduction: Yields amines or other reduced products.
Substitution: Forms substituted nitriles or other derivatives.
科学的研究の応用
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in bioconjugation and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile involves its ability to participate in various chemical reactions due to the presence of the disiloxane and nitrile groups. The disiloxane group can undergo hydrosilylation, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions are facilitated by the compound’s electrophilic and nucleophilic properties.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Known for its use as a reducing agent and in hydrosilylation reactions.
4-Chlorobutanenitrile: A precursor in the synthesis of 4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile.
Dimethyldichlorosilane: Used in the synthesis of various organosilicon compounds.
Uniqueness
4-(1,1,3,3-Tetramethyldisiloxanyl)butanenitrile is unique due to its combination of a disiloxane group and a nitrile group, which imparts distinct reactivity and stability. This makes it a versatile reagent in both academic and industrial research.
特性
分子式 |
C8H18NOSi2 |
|---|---|
分子量 |
200.40 g/mol |
InChI |
InChI=1S/C8H18NOSi2/c1-11(2)10-12(3,4)8-6-5-7-9/h5-6,8H2,1-4H3 |
InChIキー |
IRLXENWXJDNJBJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)O[Si](C)(C)CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


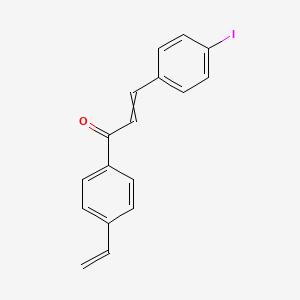
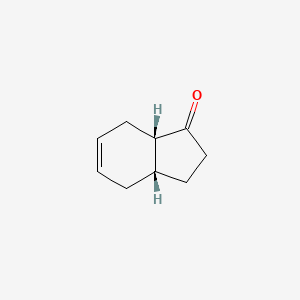
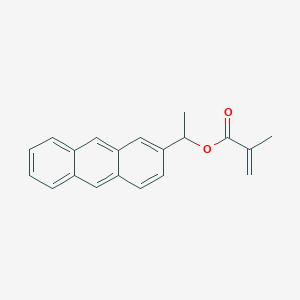
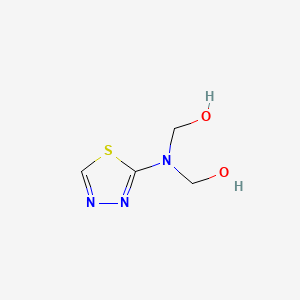
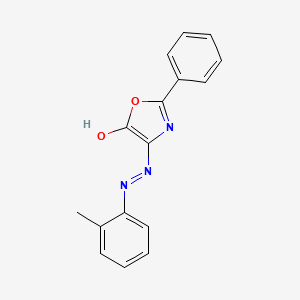
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)
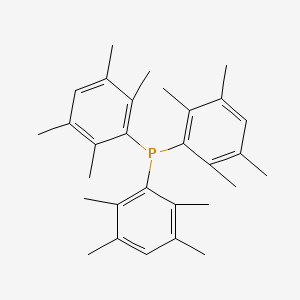

![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)

![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
